

# An In-depth Technical Guide to the Spectroscopic Analysis of 1-Phenylguanidine Carbonate

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## Compound of Interest

Compound Name: **1-Phenylguanidine carbonate**

Cat. No.: **B082822**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenylguanidine carbonate**. Due to the limited availability of publicly accessible, specific experimental spectra for this compound, this document outlines the expected spectroscopic characteristics based on its chemical structure, supported by general principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own analytical work.

## Compound Overview

- Compound Name: **1-Phenylguanidine carbonate**
- CAS Number: 14018-90-7
- Molecular Formula:  $C_8H_{11}N_3O_3$  (for the 1:1 salt)
- Molecular Weight: 197.19 g/mol (for the 1:1 salt)
- Structure:

(Note: **1-Phenylguanidine carbonate** is a salt and can exist in different stoichiometric ratios, most commonly as a 2:1 salt of phenylguanidinium to carbonate.)

# Spectroscopic Data

While specific, verified spectral data for **1-Phenylguanidine carbonate** is not readily available in public databases, the following tables summarize the expected signals based on the known structure and general spectroscopic principles. These tables are intended to serve as a reference for the analysis of experimentally obtained spectra.

## 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.2 - 7.5	Multiplet	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
Broad singlet	5H		NH and $\text{NH}_2$ protons of the guanidinium group and potentially water

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 160 - 165	Guanidinium carbon ( $\text{C}=\text{N}$ )
~ 160 - 170	Carbonate carbon ( $\text{CO}_3^{2-}$ )
~ 135 - 140	Aromatic C1 (ipso-carbon attached to NH)
~ 128 - 130	Aromatic C3/C5 (meta-carbons)
~ 120 - 125	Aromatic C4 (para-carbon)
~ 118 - 122	Aromatic C2/C6 (ortho-carbons)

## 2.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3100	Strong, Broad	N-H stretching vibrations (guanidinium NH and NH <sub>2</sub> )
~ 3050	Medium	Aromatic C-H stretching
~ 1660	Strong	C=N stretching of the guanidinium group
~ 1600, ~1480	Medium-Strong	Aromatic C=C stretching
~ 1440	Strong	C-O stretching of the carbonate ion
880 - 800	Medium-Strong	Out-of-plane C-H bending (aromatic)

### 2.3. Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z	Ion
136.087	[C <sub>7</sub> H <sub>10</sub> N <sub>3</sub> ] <sup>+</sup> (protonated 1-phenylguanidine)
271.167	[2(C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> ) + H] <sup>+</sup> (protonated dimer of 1-phenylguanidine)

Note: In Electrospray Ionization Mass Spectrometry (ESI-MS), the carbonate salt would likely dissociate, and the primary observed ion would be the protonated form of 1-phenylguanidine.

## Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **1-Phenylguanidine carbonate**.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
  - Weigh approximately 5-10 mg of **1-Phenylguanidine carbonate**.
  - Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d<sub>6</sub> or D<sub>2</sub>O). The choice of solvent is crucial for solubility and to avoid interfering signals.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Insert the sample into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Following <sup>1</sup>H NMR acquisition, switch the probe to the <sup>13</sup>C channel.
  - Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
  - Set an appropriate number of scans, which will be significantly higher than for <sup>1</sup>H NMR due to the low natural abundance of <sup>13</sup>C.
  - A relaxation delay (e.g., 1-2 seconds) should be used.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum and perform baseline correction.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

### 3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **1-Phenylguanidine carbonate** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the mixture into a pellet die.
  - Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
- Acquisition:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

### 3.3. Mass Spectrometry (MS)

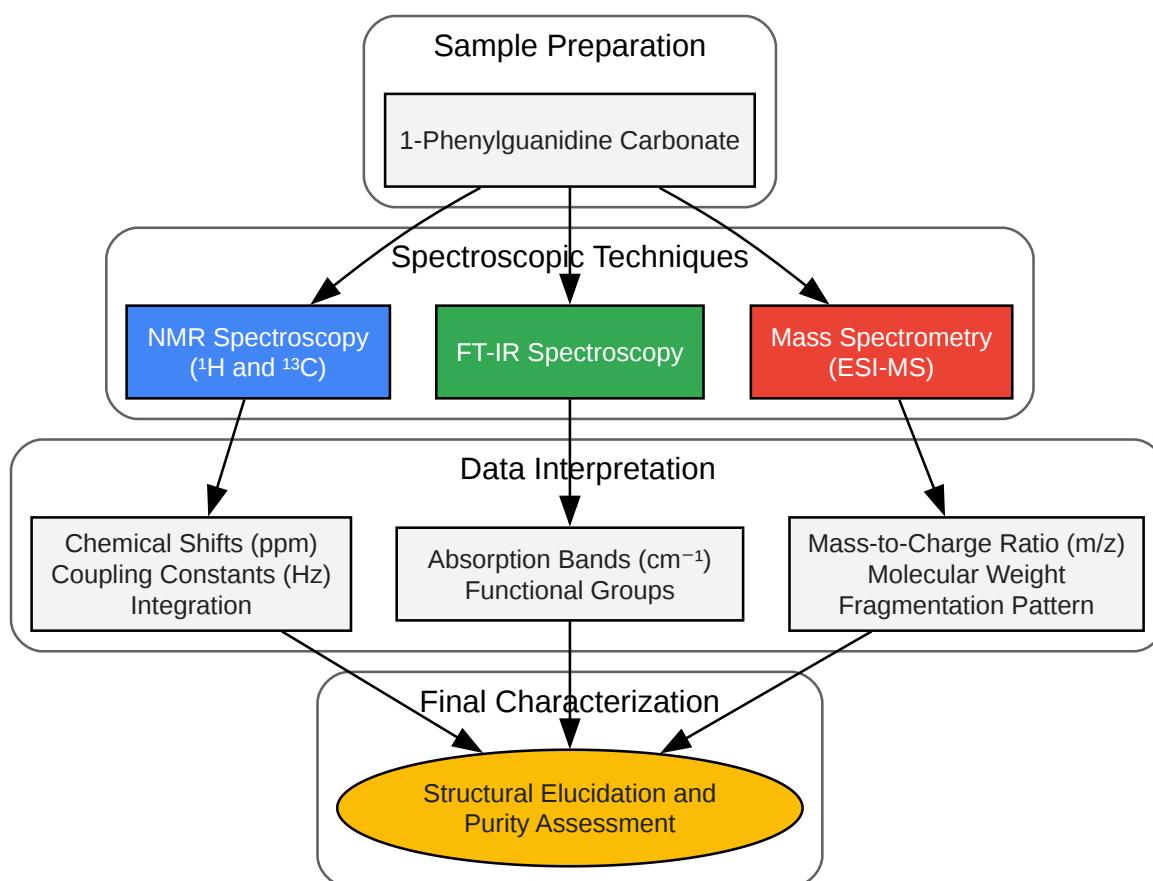
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Sample Preparation:

- Prepare a stock solution of **1-Phenylguanidine carbonate** in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
- If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.
- Acquisition:
  - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
  - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).
- Data Processing:
  - The acquired data is processed to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like **1-Phenylguanidine carbonate**.

## Spectroscopic Analysis Workflow for 1-Phenylguanidine Carbonate

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Caption: Workflow for the spectroscopic characterization of **1-Phenylguanidine carbonate**.

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